
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a dimethyl group and an oxan-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an oxan-4-yl-substituted alkene, using a cyclopropanation reagent like diazo compounds in the presence of a catalyst. The reaction conditions typically include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Sodium hydride in dimethylformamide, room temperature
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid: Similar structure with a different substituent on the cyclopropane ring.
2,2-Dimethyl-3-(3-methoxy-2-methyl-3-oxo-1-propenyl)cyclopropane-1-carboxylic acid: Contains an additional methoxy group and a different substituent on the cyclopropane ring.
Uniqueness
2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2)8(9(11)10(12)13)7-3-5-14-6-4-7/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
AGSCBEZWZFJUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)O)C2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)

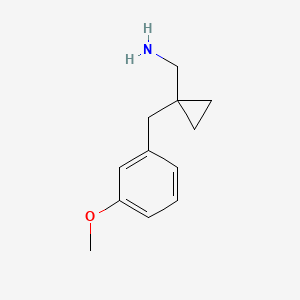
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)


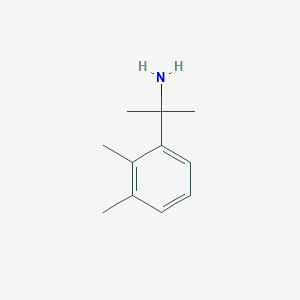
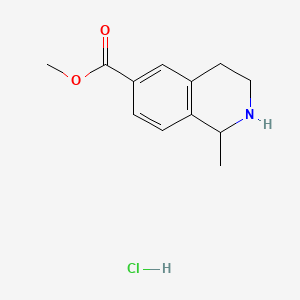
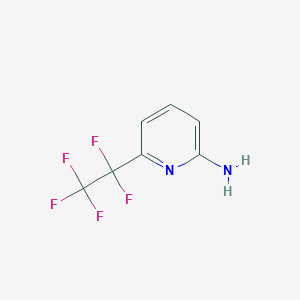


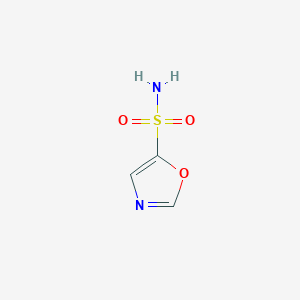

![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)
